3-(3-Chlorophenyl)-2-(N-hydroxyimino)propanoic acid
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Overview
Description
3-(3-Chlorophenyl)-2-(N-hydroxyimino)propanoic acid is an organic compound characterized by the presence of a chlorophenyl group, a hydroxyimino group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-2-(N-hydroxyimino)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and nitromethane.
Formation of Nitroalkene: The reaction between 3-chlorobenzaldehyde and nitromethane in the presence of a base such as sodium hydroxide yields 3-(3-chlorophenyl)-2-nitropropene.
Reduction: The nitro group in 3-(3-chlorophenyl)-2-nitropropene is reduced to an amine using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The amine is then oxidized to form the corresponding oxime, 3-(3-chlorophenyl)-2-(N-hydroxyimino)propane.
Hydrolysis: Finally, the oxime is hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, pressure adjustments, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-2-(N-hydroxyimino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The hydroxyimino group can be reduced to form an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: 3-(3-Chlorophenyl)-2-nitropropanoic acid.
Reduction: 3-(3-Chlorophenyl)-2-aminopropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Chlorophenyl)-2-(N-hydroxyimino)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-2-(N-hydroxyimino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-2-(N-hydroxyimino)propanoic acid: Similar structure but with the chlorine atom in the para position.
3-(3-Bromophenyl)-2-(N-hydroxyimino)propanoic acid: Similar structure but with a bromine atom instead of chlorine.
3-(3-Chlorophenyl)-2-(N-hydroxyimino)butanoic acid: Similar structure but with an additional carbon in the alkyl chain.
Uniqueness
3-(3-Chlorophenyl)-2-(N-hydroxyimino)propanoic acid is unique due to the specific positioning of the chlorine atom on the phenyl ring and the hydroxyimino group on the propanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2Z)-3-(3-chlorophenyl)-2-hydroxyiminopropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-7-3-1-2-6(4-7)5-8(11-14)9(12)13/h1-4,14H,5H2,(H,12,13)/b11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWDNUIRWDRNPO-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=NO)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C/C(=N/O)/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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